Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541437
InChI: InChI=1S/C8H9BrN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol

Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

CAS No.:

Cat. No.: VC16541437

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- -

Specification

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
IUPAC Name N-(6-bromo-4-methylpyridin-3-yl)acetamide
Standard InChI InChI=1S/C8H9BrN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)
Standard InChI Key DKJYVJXARLPQFJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1NC(=O)C)Br

Introduction

Chemical Identity

"Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-" is likely an organic compound featuring:

  • An acetamide functional group (CONH-CONH-).

  • A substituted pyridine ring with a bromine atom at the 6th position and a methyl group at the 4th position.

General Formula

The compound can be represented as:

C8H9BrN2O\text{C}_8\text{H}_9\text{BrN}_2\text{O}

Structural Features

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

  • Substituents:

    • Bromine at position 6.

    • Methyl group at position 4.

  • Amide Group: Attached to the nitrogen atom of the pyridine ring.

Synthesis

While specific synthesis protocols for this compound are unavailable in the search results, general methods for synthesizing similar acetamides involve:

  • Preparation of Pyridine Derivatives:

    • Bromination at the 6-position using brominating agents like NBS\text{NBS} (N-Bromosuccinimide).

    • Methylation at the 4-position using methylating reagents like methyl iodide.

  • Acetamide Formation:

    • Reacting the substituted pyridine with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.

Applications and Biological Relevance

Substituted acetamides and pyridine derivatives often exhibit significant biological activity, including:

  • Pharmacological Potential:

    • Antimicrobial: Pyridine derivatives are known for their antibacterial and antifungal properties.

    • Anti-inflammatory: Amides often serve as scaffolds for drug development targeting enzymes like cyclooxygenase or lipoxygenase.

  • Molecular Docking Studies:

    • Similar compounds have been studied for their binding to enzyme active sites, suggesting potential as inhibitors in biological pathways.

  • Industrial Applications:

    • Used as intermediates in organic synthesis.

    • Potential precursors for agrochemicals or pharmaceuticals.

Research Directions

Further studies on "Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-" could focus on:

  • Synthesis Optimization: Developing efficient methods for large-scale production.

  • Spectral Characterization:

    • Nuclear Magnetic Resonance (NMR): To confirm structural details.

    • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • Biological Activity Screening:

    • Testing for antimicrobial, anticancer, or anti-inflammatory effects.

  • Computational Studies:

    • Molecular docking to predict binding affinities with biological targets.

If you have access to specific databases or journals, further exploration into this compound's synthesis, characterization, and applications may yield detailed insights tailored to your research needs.

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